molecular formula C16H13ClFN5OS3 B11400138 5-chloro-2-(ethylsulfanyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide

Cat. No.: B11400138
M. Wt: 442.0 g/mol
InChI Key: FWRSRPPLCTYMGU-UHFFFAOYSA-N
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Description

5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of multiple functional groups, including a chloro group, ethylsulfanyl group, fluorophenylmethylsulfanyl group, and a thiadiazolyl group

Preparation Methods

The synthesis of 5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethylsulfanyl, and fluorophenylmethylsulfanyl groups. The final step involves the formation of the thiadiazolyl group and the carboxamide functionality. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-CHLORO-2-(ETHYLSULFANYL)-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    5-CHLORO-2-ETHYLSULFANYL-BENZOTHIAZOLE: This compound shares the ethylsulfanyl and chloro groups but differs in the core structure and additional functional groups.

    4-FLUOROPHENYL METHYL SULFANYL PYRIMIDINE: This compound shares the fluorophenylmethylsulfanyl group but differs in the other functional groups and core structure.

Properties

Molecular Formula

C16H13ClFN5OS3

Molecular Weight

442.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H13ClFN5OS3/c1-2-25-14-19-7-11(17)12(20-14)13(24)21-15-22-23-16(27-15)26-8-9-3-5-10(18)6-4-9/h3-7H,2,8H2,1H3,(H,21,22,24)

InChI Key

FWRSRPPLCTYMGU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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